2-Mercaptopropionic acid

Overview

Description

2-Mercaptopropionic acid, also known as Thiolactic acid, is an oily liquid with an unpleasant odor . It is toxic by ingestion and skin absorption . It is used as a depilatory and in hair waving preparations . It is also used as a synthetic flavor and skin sensitizer in cosmetics, food, and household care products .

Synthesis Analysis

The synthesis of 2-Mercaptopropionic acid has been studied in various contexts. For instance, it has been incorporated into a hydrous zirconium oxide matrix to prepare a composite material . This composite has been applied for the removal of Pb (II) from water samples .

Molecular Structure Analysis

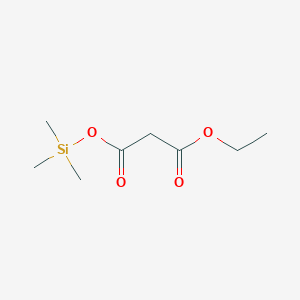

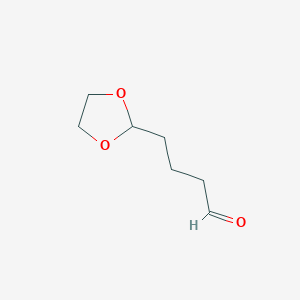

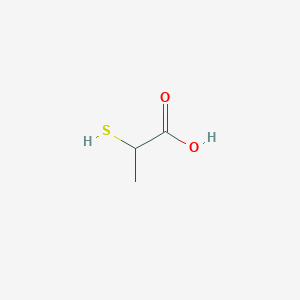

The molecular formula of 2-Mercaptopropionic acid is C3H6O2S . The IUPAC name is 2-sulfanylpropanoic acid . The InChI is 1S/C3H6O2S/c1-2(6)3(4)5/h2,6H,1H3,(H,4,5) and the InChIKey is PMNLUUOXGOOLSP-UHFFFAOYSA-N . The Canonical SMILES is CC(C(=O)O)S .

Scientific Research Applications

Analytical Chemistry

2-Mercaptopropionic acid is used as an analytical standard for the quantification of analytes in biological fluids . It’s also used as an internal standard for thiol drug derivatization before high-performance liquid chromatography (HPLC) determination in pharmaceutical formulations .

Pharmaceuticals

In the pharmaceutical industry, 2-Mercaptopropionic acid is used as an internal standard for thiol drug derivatization before high-performance liquid chromatography (HPLC) determination .

Cosmetics

2-Mercaptopropionic acid is used in cosmetics as a synthetic flavor and skin sensitizer . It serves as an antioxidant, inhibiting reactions promoted by oxygen, thus avoiding oxidation and deterioration of ingredients . It’s also used as a depilatory agent to remove unwanted body hair .

Food Industry

In the food industry, 2-Mercaptopropionic acid is used as a synthetic flavor . It’s also used as a skin sensitizer in food and household care products .

Chemical Synthesis

2-Mercaptopropionic acid is an important raw material for organic synthesis . It’s mainly used in the preparation of herbicides, plasticized heat stabilizers, and antioxidants . It’s also used in the deployment of daily spices .

Material Science

In material science, 2-Mercaptopropionic acid is used as a capping agent on a variety of nanoparticles .

Safety and Hazards

2-Mercaptopropionic acid is considered hazardous. It is classified as a flammable liquid, corrosive to metals, acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Mechanism of Action

Target of Action

2-Mercaptopropionic acid, also known as Thiolactic acid, is a compound that has several targets of action. It is known to target the respiratory system . It can also be used as a bidental chelating agent for the surface modification of titanium dioxide (TiO2) nanoparticles for the removal of cadmium from waste water .

Mode of Action

For example, it can bind to metals, such as cadmium, in waste water, thereby facilitating their removal .

Biochemical Pathways

It is known to be a metabolite of tiopronin, a drug used for the treatment of cystinuria and rheumatoid arthritis .

Pharmacokinetics

The pharmacokinetics of 2-Mercaptopropionic acid have been studied in the context of its role as a metabolite of tiopronin. The absorption of tiopronin is slow, with a peak plasma concentration (tmax) between 4 and 6 hours. The principal metabolite, 2-Mercaptopropionic acid, appears later in the plasma, with a tmax between 10 and 12 hours after a lag-time of 3 hours. About 15% of the tiopronin is metabolized to 2-Mercaptopropionic acid .

Result of Action

It is known to cause severe skin burns and eye damage . It is also used in the treatment of cystinuria and rheumatoid arthritis as a metabolite of tiopronin .

Action Environment

The action, efficacy, and stability of 2-Mercaptopropionic acid can be influenced by various environmental factors. For instance, it is used as a chelating agent in waste water treatment, where the presence of specific metals can affect its action

properties

IUPAC Name |

2-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2S/c1-2(6)3(4)5/h2,6H,1H3,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMNLUUOXGOOLSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O2S | |

| Record name | THIOLACTIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4630 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Mercaptopropionic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/2-Mercaptopropionic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13419-67-5 (mono-ammonium salt), 35440-77-8 (strontium[2:1] salt) | |

| Record name | 2-Mercaptopropanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80861636 | |

| Record name | Propanoic acid, 2-mercapto- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Thiolactic acid appears as an oily liquid with an unpleasant odor. Toxic by ingestion and skin absorption. Used as a depilatory and in hair waving preparations., Liquid with a disagreeable odor; mp = 10 deg C; [Merck Index] Colorless liquid with a stench; mp = 10-14 deg C; [Alfa Aesar MSDS], Liquid, colourless to pale yellow liquid with roasted, meaty odour | |

| Record name | THIOLACTIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4630 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Mercaptopropionic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19632 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Mercaptopropanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031520 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Mercaptopropionic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1104/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

117.00 °C. @ 16.00 mm Hg | |

| Record name | 2-Mercaptopropanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031520 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

miscible in water, alcohol, ether and acetone, 1 mL in 1 mL 95% alcohol (in ethanol) | |

| Record name | 2-Mercaptopropionic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1104/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.192-1.200 | |

| Record name | 2-Mercaptopropionic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1104/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Product Name |

2-Mercaptopropionic acid | |

CAS RN |

79-42-5 | |

| Record name | THIOLACTIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4630 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (±)-2-Mercaptopropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Mercaptopropanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-mercapto- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 2-mercapto- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-mercaptopropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.097 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOLACTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O5U6967KGF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Mercaptopropanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031520 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

12 °C | |

| Record name | 2-Mercaptopropanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031520 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: The molecular formula of 2-mercaptopropionic acid is C3H6O2S, and its molecular weight is 106.14 g/mol.

A: Yes, several papers provide spectroscopic data for 2-mercaptopropionic acid. For instance, [] describes its use as a complexing agent for mercury speciation analysis using HPLC with UV detection. [] investigates its fluorescence and chemiluminescence properties when derivatized with o-phthalaldehyde and primary amines.

A: 2-Mercaptopropionic acid acts as a potent inhibitor of MBLs. [, ] It binds to the zinc ion present in the active site of MBLs, thus blocking the enzyme's ability to hydrolyze β-lactam antibiotics. [] This inhibition mechanism is the basis for using 2-mercaptopropionic acid in phenotypic tests to identify MBL-producing bacteria. [, ]

A: 2-Mercaptopropionic acid finds applications in various fields. It can act as a sulfur source in the synthesis of nickel sulfide (NiS) microspheres for high-performance supercapacitors, demonstrating good material compatibility and stability in electrochemical applications. [] Moreover, it serves as a stabilizing agent in the synthesis of silver indium sulfide (AgInS2) quantum dots, highlighting its role in material science. []

A: While not directly acting as a catalyst, 2-mercaptopropionic acid plays a crucial role in facilitating specific reactions. For example, in synthesizing porous functionalized glycidyl methacrylate-based microspheres, it participates in thiol-Michael reactions. [] This involvement enables the creation of desired chemical structures within the microspheres, demonstrating its importance in material synthesis.

A: While the provided abstracts do not directly mention computational studies on 2-mercaptopropionic acid itself, they highlight its use in synthesizing compounds with biological activity. For instance, [] describes the synthesis of atrial natriuretic factor (ANF) analogs, suggesting the potential for future computational studies on these analogs incorporating 2-mercaptopropionic acid.

A: Replacing 3-mercaptopropionic acid with 2-mercaptopropionic acid in ANF analogs resulted in significantly reduced potency, likely due to steric hindrance and conformational changes imposed by the methyl group at the alpha-carbon. [] This example highlights the impact of even subtle structural modifications on biological activity.

ANone: Although the provided research papers do not directly address the formulation of 2-mercaptopropionic acid for therapeutic purposes, they showcase its use in various chemical syntheses and material applications. Further research is necessary to explore specific formulation strategies for this compound.

A: While 2-mercaptopropionic acid effectively inhibits MBLs, some bacterial isolates exhibit high resistance to imipenem despite not showing phenotypic evidence of MBL production. [] This observation suggests the existence of other, yet undefined, carbapenem resistance mechanisms in these bacteria.

A: High-performance liquid chromatography (HPLC) with UV detection is a common technique for detecting and quantifying 2-mercaptopropionic acid, especially in environmental samples and biological fluids. [] Additionally, its derivatization with o-phthalaldehyde and primary amines followed by chemiluminescence detection offers a sensitive method for quantifying thiols, including 2-mercaptopropionic acid. []

A: A significant milestone is the discovery and characterization of MBLs and their role in bacterial resistance to β-lactam antibiotics, including carbapenems. [] Subsequently, researchers identified 2-mercaptopropionic acid as a potent inhibitor of MBLs. [, ] This discovery paved the way for its use in phenotypic tests for identifying MBL-producing bacteria, marking a significant development in combating antibiotic resistance. [, ]

A: Yes, 2-mercaptopropionic acid exhibits cross-disciplinary applications. In material science, it serves as a sulfur source in the synthesis of NiS microspheres for supercapacitors, highlighting its use in energy storage technology. [] Furthermore, its application in synthesizing AgInS2 quantum dots showcases its relevance in nanotechnology and biomedicine. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.